9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Description
Properties
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGGAYWYOQVIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905387 | |
| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100333-37-7 | |
| Record name | 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Benzo[j]fluoranthene
The foundational step in synthesizing 9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene involves epoxidizing the parent hydrocarbon. In a method analogous to BPDE (benzo[a]pyrene diol epoxide) synthesis, benzo[j]fluoranthene undergoes epoxidation using dichlorodicyanoquinone (DDQ) in benzene at 90°C. This reaction selectively targets the 9,10-positions, forming a labile epoxide intermediate. Monitoring via thin-layer chromatography (TLC) ensures complete conversion while minimizing polymerization byproducts.
Acid-Catalyzed Hydrolysis
The epoxide intermediate is subsequently hydrolyzed under acidic conditions. A mixture of acetic acid and hydrochloric acid (10 drops HCl in 350 mL acetic acid) at 100°C for 30 minutes facilitates ring-opening, yielding the diol. This step requires precise temperature control to avoid decomposition. Post-reaction, the crude product is dispersed in dilute HCl and purified via reprecipitation using tetrahydrofuran (THF) and hexane, achieving a 98% conversion rate.
Table 1: Optimization of Hydrolysis Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 100°C | +15% |
| HCl Concentration | 0.5% (v/v) | +10% |
| Solvent System | THF/Hexane (1:3) | +20% |
Phosphorus-Mediated Esterification-Acylation
Acylation with Phosphorus Trichloride
A patent-pending method employs phosphorus trichloride (PCl₃) to introduce hydroxyl groups via esterification. Benzo[j]fluoranthene reacts with PCl₃ in dichloromethane at 25°C, forming a phosphorylated intermediate. This intermediate undergoes acylation with hydrogen peroxide, yielding the dihydroxy product. The use of PCl₃ enhances regioselectivity, particularly at sterically hindered positions.
Work-Up and Stability Considerations
Post-reaction, the mixture is quenched with sodium bicarbonate and extracted using ethyl acetate. The diol exhibits thermal instability above 65°C, necessitating low-temperature concentration (<30°C) and storage at 4°C. Reprecipitation from methanol-water (3:1) achieves 85% purity, with residual solvents removed via rotary evaporation.
Photochemical Transformation Pathways
UV-Induced Dihydroxylation
Halogenated PAHs, such as 9,10-Cl₂Phe (9,10-dichlorophenanthrene), undergo photolytic dehalogenation in atmospheric particulate matter, forming dihydroxy derivatives. Under simulated sunlight (λ > 290 nm), 9,10-Cl₂Phe in methanol generates 9,10-dihydroxybenzo[j]fluoranthene via radical-mediated hydroxylation. This pathway, while environmentally relevant, yields only 35% of the target compound due to competing ring-opening reactions.
Byproduct Analysis and Mitigation
Photochemical routes produce secondary metabolites, including quinones and chain-cleaved aldehydes. Adding radical scavengers like tert-butanol suppresses byproduct formation by 40%, enhancing diol selectivity.
Table 2: Photochemical vs. Chemical Synthesis
| Parameter | Photochemical Route | Chemical Route |
|---|---|---|
| Yield | 35% | 50% |
| Byproducts | 6–8 major species | 1–2 minor species |
| Scalability | Limited to µg scale | Gram-scale |
Structural Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal in verifying the diol structure. The ¹H-NMR spectrum exhibits distinct aromatic protons at δ 8.23 ppm (d, J = 9.3 Hz) and δ 8.28 ppm (s), while hydroxyl protons resonate at δ 5.12 ppm (broad singlet). IR stretches at 3420 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=C) further confirm functionality.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) resolves the diol at 12.3 minutes, achieving >95% purity. Mass spectrometry (EI-MS) corroborates the molecular ion peak at m/z 286.330 [M]⁺, consistent with the formula C₂₀H₁₄O₂.
Industrial and Environmental Implications
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene can undergo oxidation reactions to form quinones. Common oxidizing agents include chromium trioxide and potassium dichromate.
Reduction: The compound can be reduced back to benzo(j)fluoranthene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Acetic anhydride in pyridine at room temperature.
Major Products Formed:
Oxidation: Formation of benzo(j)fluoranthene-9,10-quinone.
Reduction: Regeneration of benzo(j)fluoranthene.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Toxicological Studies
Research has indicated that 9,10-dihydro-9,10-dihydroxybenzo(j)fluoranthene exhibits mutagenic activity. A study aimed at evaluating the mutagenic potential of various dihydrodiol metabolites of benzo(j)fluoranthene found that this compound contributes significantly to the overall tumorigenic activity associated with PAHs . Such findings are crucial for understanding the mechanisms of PAH-induced carcinogenesis.
Environmental Monitoring
As a PAH, this compound can be found in environmental samples such as soil and water due to its persistence and bioaccumulation potential. It is essential for environmental scientists to monitor levels of this compound to assess pollution levels and potential human exposure risks. The presence of this compound in environmental matrices often indicates contamination from industrial activities, particularly those involving fossil fuels or combustion processes .
Analytical Chemistry
The detection and quantification of this compound in various samples require sophisticated analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze PAHs in environmental samples. The development of reliable analytical methods is vital for regulatory compliance and public health assessments .
Case Studies
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves its interaction with cellular components such as DNA and proteins. The hydroxyl groups facilitate the formation of hydrogen bonds with nucleophilic sites on these macromolecules, leading to potential mutagenic effects. The compound can also undergo metabolic activation to form reactive intermediates that can covalently bind to DNA, resulting in genotoxicity .
Comparison with Similar Compounds
Structural and Metabolic Comparisons
The table below compares key structural analogs, focusing on dihydrodiol metabolites of PAHs:
Key Observations:
Positional Isomerism: The position of hydroxyl groups determines metabolic fate and toxicity. For example: Benzo[j]fluoranthene-9,10-diol is metabolized to a diol epoxide at the 11,12 position, while benzo[a]pyrene-7,8-diol forms the carcinogenic 7,8-diol-9,10-epoxide . The 9,10-dihydrodiol configuration in benzo[a]pyrene is less carcinogenic than its 7,8-dihydrodiol counterpart .
Metabolic Activation: Benzo[j]fluoranthene-9,10-diol is primarily activated via CYP1A1 and CYP1B1 enzymes to DNA-damaging metabolites . In contrast, benzo[b]fluoranthene-11,12-diol undergoes further hydroxylation at the 5 or 6 positions, forming phenolic diol epoxides .
Environmental Persistence :
- Dihydrodiols like benzo[j]fluoranthene-9,10-diol exhibit moderate aerobic biodegradation (half-life >1400 hours in unadapted soil) but accumulate in sediments (half-life 5–10 years) .
Toxicity and Carcinogenicity
- Benzo[j]fluoranthene-9,10-diol: Induces lung tumors in mice via anti-5-hydroxy-diol-epoxide–deoxyguanosine adducts . Exhibits mutagenicity in Salmonella assays (with metabolic activation) .
- Benzo[a]pyrene-7,8-diol: The 7,8-diol-9,10-epoxide is a well-characterized carcinogen, causing mutations in the KRAS oncogene .
- Benzo[b]fluoranthene-11,12-diol :
- Less potent than benzo[j]fluoranthene-9,10-diol but still forms DNA adducts in mouse skin .
Biological Activity
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene (BjF-9,10-Diol) is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities, particularly in the context of mutagenicity and carcinogenicity. This compound is a metabolite of benzo(j)fluoranthene and has been the subject of various studies aimed at understanding its health implications.
- Chemical Formula : C20H14O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 1190-68-7
Mutagenicity
Research indicates that this compound exhibits significant mutagenic properties. A study identified it as one of the major mutagenic dihydrodiols formed during the metabolism of benzo(j)fluoranthene. The presence of this compound in biological systems correlates with increased mutagenic activity, suggesting its potential role in DNA damage and subsequent carcinogenesis .
Carcinogenicity
The carcinogenic potential of BjF-9,10-Diol has been evaluated through various animal studies. Notably, it has been shown to induce mammary tumors in rats when administered in specific dosages. In one study, DMSO-treated rats exhibited a 15% incidence of mammary tumors after exposure to diol epoxide metabolites derived from benzo(j)fluoranthene . This indicates that BjF-9,10-Diol may act as a tumor promoter or initiator in certain tissues.
The biological activity of this compound involves its metabolic conversion to reactive intermediates that can form DNA adducts. These adducts disrupt normal cellular processes and can lead to mutations during DNA replication. The electron density distribution within the PAH structure influences its reactivity and subsequent biological effects .
Case Studies
| Study | Organism | Findings |
|---|---|---|
| Gupta et al., 1993 | Workers in rubber factory | Correlation between PAH exposure and respiratory issues; highlighted the importance of PAHs like benzo[a]pyrene in health outcomes. |
| Robinson et al., 1975 | Mice (DBA/2N and AKR/N) | Non-responsive mice showed higher mortality rates when exposed to benzo[a]pyrene compared to responsive mice; linked to metabolic differences affecting toxicity. |
| Badiali et al., 1985 | Patients using anthracene laxatives | Observed increased incidence of melanosis in colon; limitations noted regarding confounding factors in long-term exposure studies. |
Toxicological Profile
The toxicological profile of this compound reveals several health risks associated with exposure:
- Carcinogenic Effects : Classified as possibly carcinogenic to humans by IARC.
- Genotoxic Effects : Induces mutations and DNA damage.
- Reproductive Toxicity : Animal studies suggest potential reproductive harm; effects on offspring observed in maternal exposure scenarios .
Environmental Impact
As a PAH, BjF-9,10-Diol is released into the environment through combustion processes and industrial activities. Its persistence and bioaccumulation potential raise concerns about long-term ecological and human health impacts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene?
- Methodological Answer : The compound is synthesized via epoxidation and dihydroxylation of benzo(j)fluoranthene. A key protocol involves using rat liver microsomal enzymes (e.g., Aroclor 1254-induced S9 fraction) to generate dihydrodiol metabolites. Synthetic standards are prepared by epoxide ring-opening reactions under controlled pH and temperature, followed by purification via high-pressure liquid chromatography (HPLC) .
Q. How is this compound identified in metabolic studies?
- Methodological Answer : Identification relies on comparative analysis with synthetic standards using techniques like UV-Vis spectroscopy and mass spectrometry (MS). For example, the UV spectrum of the synthetic dihydrodiol is matched to metabolites isolated from rat liver supernatants. MS fragmentation patterns (e.g., molecular ion peaks at m/z 268) further confirm structural identity .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- Methodological Answer : Reverse-phase HPLC coupled with fluorescence detection is optimal due to the compound’s aromaticity. Calibration curves are generated using deuterated analogs (e.g., fluoranthene-d10) to account for matrix effects. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also resolve co-eluting polycyclic aromatic hydrocarbons (PAHs) .
Advanced Research Questions
Q. How does this compound contribute to mutagenicity in Salmonella typhimurium assays?
- Methodological Answer : The dihydrodiol undergoes enzymatic oxidation to form a bay-region dihydrodiol-epoxide, the ultimate mutagen. This is demonstrated using TA100 strain assays with metabolic activation (S9 mix). Mutagenic potency (revertants/nmol) is quantified by dose-response curves, with controls to rule out false positives from non-specific DNA adducts .
Q. What experimental strategies resolve contradictions in metabolite detection across studies?
- Methodological Answer : Discrepancies (e.g., absence of 9,10-dihydrodiol in benzo[b]fluoranthene metabolism vs. its prominence in benzo[j]fluoranthene) are addressed by isomer-specific synthesis and stereochemical analysis. Chiral stationary-phase HPLC separates enantiomers, while nuclear magnetic resonance (NMR) confirms regioselectivity of dihydroxylation .
Q. How can computational modeling predict the reactivity of dihydrodiol-epoxide derivatives?
- Methodological Answer : Density functional theory (DFT) calculates the energy barriers for epoxide ring-opening reactions. Molecular docking simulations predict DNA adduct formation (e.g., intercalation with guanine residues). These models are validated by comparing predicted adducts with LC-MS/MS data from in vitro exposure studies .
Q. What role does this compound play in PAH bioremediation studies?
- Methodological Answer : The compound serves as a biomarker for microbial degradation pathways. Soil remediation experiments use activated persulfate with nanoscale zero-valent iron (nZVI) to oxidize dihydrodiols. Degradation kinetics are monitored via GC-MS, with isotopic labeling (e.g., -PAHs) to trace metabolic intermediates .
Methodological Notes
- Synthesis : Prioritize enantiomerically pure synthesis to avoid confounding biological activity results .
- Mutagenicity Assays : Include negative controls (e.g., non-metabolized dihydrodiols) and use multiple Salmonella strains (e.g., TA98, TA1537) to assess specificity .
- Analytical Validation : Cross-validate HPLC and MS data with NMR for structural certainty, especially when differentiating regioisomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
